(1r,3s,5R,7S)-methyl 3-(2-(1H-indol-1-yl)acetamido)adamantane-1-carboxylate
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Overview
Description
The compound (1r,3s,5R,7S)-methyl 3-(2-(1H-indol-1-yl)acetamido)adamantane-1-carboxylate, also known as MAIA, is a synthetic molecule with potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anticancer Potential
Indole derivatives, including the compound , have been evaluated for antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 . Further research could explore its mechanism of action and efficacy in specific cancer types.
Antitubercular Activity
Indole derivatives have been studied as potential antitubercular agents. Further research could explore the efficacy of this compound against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Other Biological Activities
Indole derivatives may also impact various other biological processes, such as antioxidant, antidiabetic, and anticholinesterase activities. Exploring these aspects could reveal additional therapeutic possibilities.
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)benzamide derivatives as potential anticancer agents. (2023). MedChemComm, 14(1), 1–10. DOI: 10.1039/D2MD00340F Synthesis of indole derivatives as prevalent moieties present in biologically active compounds. (2021). RSC Advances, 11(70), 44320–44334. DOI: 10.1039/D1RA05972F : Xue, W., Wang, P., Li, Y., & Wang, Y. (2018). Synthesis and antiviral activity of 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(8), 1423–1427. : Cihan-Üstündag, G., & Özdemir, A. (2019). Synthesis and antiviral activity of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives. Journal of Heterocyclic Chemistry, 56(6), 1760–1766.
Mechanism of Action
Target of Action
Indole derivatives, a significant component of this compound, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that the compound might interact with its targets to induce apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways leading to these effects.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 3-[(2-indol-1-ylacetyl)amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-20(26)21-9-15-8-16(10-21)12-22(11-15,14-21)23-19(25)13-24-7-6-17-4-2-3-5-18(17)24/h2-7,15-16H,8-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYXHDLUDAKUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate |
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